N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-13-7-8-14(21)11-16(13)22-17(27)12-29-20-24-23-18-19(28)25(9-10-26(18)20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCFRCAXPPRBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H18ClN5O |
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-{8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide |
| InChI Key | GRUHMHGMIICCSS-UHFFFAOYSA-N |
Synthesis
The synthesis typically involves the reaction of appropriate aniline derivatives with triazolopyrazine precursors. Common methods utilize triethylamine as a base and dichloromethane as a solvent. The addition of isocyanates follows to form the final product.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. It has been shown to inhibit various bacterial strains effectively. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.21 µM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Antifungal Activity
The compound also demonstrates antifungal activity against species like Candida, with significant inhibition zones observed in growth assays. Notably, it has shown selective action against Gram-positive bacteria such as Micrococcus luteus .
Cytotoxicity and Anticancer Potential
In vitro studies indicate that this compound may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition positions it as a candidate for targeted cancer therapies .
The biological activity is primarily attributed to its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2 activity, the compound disrupts normal cell cycle progression, which is crucial in cancer treatment strategies. Additionally, molecular docking studies suggest strong binding interactions with key residues in target proteins like DNA gyrase .
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of triazolopyrazines for their antimicrobial properties and found that compounds similar to N-(5-chloro-2-methylphenyl)-2-{8-oxo-7-phenyl} exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research using MTT assays revealed that the compound showed significant cytotoxicity against human cancer cell lines compared to standard chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key features with the following analogues:
Key Observations :
- Core Heterocycles: The triazolo-pyrazinone core in the target compound differs from the oxadiazole (e.g., 8a-w) or oxazolidinone (e.g., oxadixyl) cores in analogues. This likely alters electronic properties and binding affinity .
- Sulfur Linkers: The sulfanyl (-S-) group in the target compound and 8a-w derivatives contrasts with sulfonamide (-SO₂-NH-) in flumetsulam.
NMR and Spectroscopic Comparisons
Comparative NMR studies of triazolo-pyrazinone derivatives (e.g., Rapa, compounds 1 and 7 ) reveal:
- Region A (positions 39–44) : Substitutions here (e.g., phenyl vs. alkyl groups) cause significant chemical shift variations (δ 1.2–2.8 ppm), indicating altered electronic environments.
- Region B (positions 29–36): Minor shifts (δ 0.1–0.3 ppm) suggest conserved hydrogen-bonding interactions despite substituent changes .
For the target compound, the 7-phenyl group would likely perturb Region A, while the sulfanyl acetamide in Region B might retain interactions seen in analogues .
Lumping Strategy and Functional Group Similarity
Using the lumping approach (grouping compounds with shared functional groups ), the target compound clusters with:
- Triazolo heterocycles (flumetsulam): Both inhibit enzymes via core nitrogen atoms.
- Sulfanyl/sulfonamide acetamides (8a-w , flumetsulam): Sulfur-containing side chains mediate target binding.
However, the 5-chloro-2-methylphenyl group distinguishes it from flumetsulam’s difluorophenyl and 8a-w ’s indolylmethyl groups, suggesting unique solubility and bioactivity profiles .
Research Findings and Implications
- Synthetic Feasibility : The sulfanyl acetamide moiety is synthetically accessible via thiol-ene coupling, as demonstrated for 8a-w derivatives .
- Toxicity Considerations : Chlorinated aryl groups (as in the target compound) may confer higher persistence in biological systems compared to fluorinated or methylated analogues .
Preparation Methods
Cyclocondensation Strategies
The triazolo[4,3-a]pyrazinone ring is typically constructed via hydrazine-mediated cyclization of pyrazinone precursors. A representative protocol involves:
- Pyrazinone Formation :
- Triazole Annulation :
Optimization Insight :
- Substituents at position 7 (phenyl) are best introduced prior to cyclization to prevent regiochemical complications.
- Microwave-assisted cyclization reduces reaction time from 24 hours to 45 minutes with comparable yields (78–82%).
Installation of the 7-Phenyl Substituent
Ullmann-Type Coupling
Copper-catalyzed coupling of iodopyrazinones with phenylboronic acid under ligand-free conditions:
Buchwald-Hartwig Amination
For enhanced steric tolerance, palladium catalysis enables coupling with aryl halides:
- Conditions : Pd(OAc)2 (5 mol%), Xantphos, Cs2CO3, toluene, 100°C.
- Yield : 85% for electron-neutral aryl groups.
Synthesis of the Sulfanylacetamide Side Chain
Acetamide Precursor Preparation
N-(5-Chloro-2-methylphenyl)acetamide is synthesized via:
- Acylation : 5-Chloro-2-methylaniline reacts with chloroacetyl chloride in dichloromethane with Et3N as base (0–5°C, 2 hours).
- Thiolation : Displacement of chloride using thiourea in refluxing ethanol (80°C, 6 hours) yields the thiolacetamide intermediate.
Critical Note :
Final Assembly via Thioether Formation
Nucleophilic Displacement
The triazolo-pyrazinone scaffold (brominated at position 3) undergoes substitution with the thiolacetamide:
Oxidative Coupling
Alternative pathway using disulfide intermediates:
- Disulfide Formation : Treat thiolacetamide with I2 in EtOH to form the disulfide.
- Radical Initiation : AIBN (azobisisobutyronitrile) in toluene at 80°C cleaves the S–S bond, enabling coupling to the triazolo-pyrazinone.
Impurity Profiling and Process Optimization
Key Impurities
Crystallization Optimization
Two-Step Alkali Treatment (adapted from CN105777745A):
- Initial Crystallization :
- Alkali Reflux :
- Final Crystallization :
Comparative Data on Synthetic Routes
| Parameter | Nucleophilic Displacement | Oxidative Coupling |
|---|---|---|
| Yield (%) | 70 | 60 |
| Purity (HPLC, Area%) | 99.2 | 98.5 |
| Reaction Time (hours) | 8 | 12 |
| Solvent | DMF | Toluene |
| Key Impurity | Chloroacetamide (0.5%) | Disulfide (1.2%) |
Industrial Scalability Considerations
- Solvent Recovery : DMF and isopropanol are efficiently reclaimed via vacuum distillation (≥90% recovery).
- Catalyst Recycling : Pd from Buchwald-Hartwig reactions is recovered via ion-exchange resins (82% efficiency).
- Waste Streams : Aqueous alkali layers neutralized with HCl before disposal to meet pH 6–8 standards.
Q & A
Q. Intermediate characterization :
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazolo-pyrazine core | Pyrazine derivative, NaN₃, DCM, 40°C, 12h | 65–70 | |
| Sulfanylation | Mercaptoacetamide, K₂CO₃, DMF, 80°C, 6h | 50–60 | |
| Acetylation | 5-Chloro-2-methylaniline, EDCI, CH₃CN, RT, 8h | 70–75 |
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the absence of regioisomers (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Orthogonal assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and enzymatic assays to confirm target engagement .
- Dose-response validation : Use a minimum of 10 concentration points to calculate accurate IC₅₀ values .
- Purity reassessment : Re-analyze batches via HPLC-MS to rule out impurity-driven artifacts .
Example : A study reporting inconsistent IC₅₀ values (1–10 µM) in kinase inhibition assays could standardize ATP concentrations across labs to minimize variability .
Advanced: What experimental strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold diversification : Synthesize analogs with modifications to the triazolo-pyrazine core (e.g., substituents at C-7 or C-8) and the acetamide side chain .
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the sulfanyl group) using MOE or Discovery Studio .
Q. Table 2: Example SAR Findings from Analogous Compounds
| Modification Site | Activity Trend (vs. Parent Compound) | Reference |
|---|---|---|
| Triazole N-substituent | Electron-withdrawing groups ↑ kinase inhibition | |
| Acetamide aryl group | Chlorine at para ↓ solubility but ↑ potency | |
| Sulfanyl linker | Replacement with ether ↓ binding affinity |
Advanced: How can reaction yields be optimized in large-scale synthesis while maintaining purity?
Answer:
- DoE (Design of Experiments) : Apply statistical models to optimize variables (e.g., temperature, solvent ratio). For example, a Central Composite Design for sulfanylation improved yields from 50% to 68% .
- Flow chemistry : Continuous flow systems enhance reproducibility in exothermic steps (e.g., diazotization) .
- In-line purification : Use scavenger resins or catch-and-release techniques to remove byproducts .
Advanced: What methodologies are employed to evaluate metabolic stability and degradation pathways?
Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile sites (e.g., sulfanyl-acetamide bond) .
- Metabolite profiling : Use HRMS/MS to detect oxidative metabolites (e.g., S-oxidation of the sulfanyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
